molecular formula C14H16N2OS B11351059 N-[(2-phenyl-1,3-thiazol-4-yl)methyl]butanamide

N-[(2-phenyl-1,3-thiazol-4-yl)methyl]butanamide

Cat. No.: B11351059
M. Wt: 260.36 g/mol
InChI Key: WNBVJWDFLXNKQU-UHFFFAOYSA-N
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Description

N-[(2-phenyl-1,3-thiazol-4-yl)methyl]butanamide is a compound that belongs to the thiazole family, which is known for its diverse biological activities. Thiazoles are five-membered heterocyclic compounds containing nitrogen and sulfur atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-phenyl-1,3-thiazol-4-yl)methyl]butanamide typically involves the reaction of 2-phenyl-1,3-thiazole-4-carbaldehyde with butanamide in the presence of a suitable catalyst. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

N-[(2-phenyl-1,3-thiazol-4-yl)methyl]butanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .

Scientific Research Applications

N-[(2-phenyl-1,3-thiazol-4-yl)methyl]butanamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-[(2-phenyl-1,3-thiazol-4-yl)methyl]butanamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to the disruption of cellular processes. The exact mechanism can vary depending on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(2-phenyl-1,3-thiazol-4-yl)methyl]butanamide is unique due to its specific structure, which allows it to interact with a variety of molecular targets. This versatility makes it a valuable compound for research and development in multiple fields .

Properties

Molecular Formula

C14H16N2OS

Molecular Weight

260.36 g/mol

IUPAC Name

N-[(2-phenyl-1,3-thiazol-4-yl)methyl]butanamide

InChI

InChI=1S/C14H16N2OS/c1-2-6-13(17)15-9-12-10-18-14(16-12)11-7-4-3-5-8-11/h3-5,7-8,10H,2,6,9H2,1H3,(H,15,17)

InChI Key

WNBVJWDFLXNKQU-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)NCC1=CSC(=N1)C2=CC=CC=C2

Origin of Product

United States

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